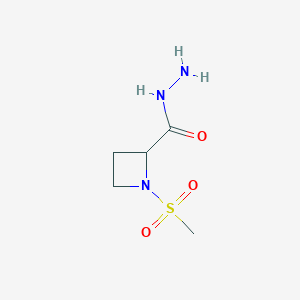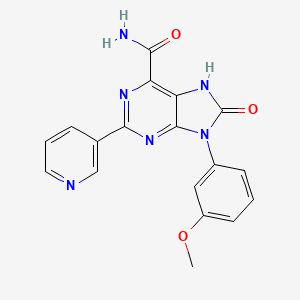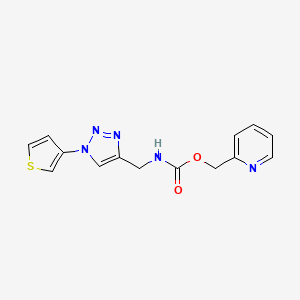
pyridin-2-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the triazole family of compounds, which have shown promising results in various biological studies.
Applications De Recherche Scientifique
Anticancer Potential
One significant application involves its potential as an anticancer agent. For instance, derivatives containing 1,2,3-triazole and pyridine moieties have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These compounds have shown notable cytotoxicity against breast cancer cells (MDAMB-231), indicating their potential as novel anticancer drugs. The compounds were evaluated through spectroscopic characterization and computational methods, highlighting their druglikeness and interaction with biological targets like human topoisomerase IIα, a crucial enzyme in DNA replication (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).
Antimicrobial Activity
Another study focused on synthesizing new 1,2,4-triazoles and evaluating their antimicrobial activities. These compounds, derived from pyridin-based structures, have shown good or moderate antimicrobial activity, suggesting their utility in developing new antimicrobial agents. This reflects the compound's role in medicinal chemistry, where its derivatives are explored for their effectiveness against various pathogens (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Molecular Docking and Biological Evaluation
Further research includes the synthesis of thiophene-based heterocycles, incorporating the pyridin moiety for antimicrobial applications. These compounds have been tested against different microbial strains, showing significant activity and highlighting their potential in addressing microbial resistance issues. The structure-activity relationship of these compounds provides insights into designing more effective antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
Applications in Materials Science
In the realm of materials science, the compound's derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and metallogels. For instance, linking pyridine and 1,2,4-triazole units has led to the development of "dual n-type unit" bipolar host materials for phosphorescent OLEDs, demonstrating the compound's versatility beyond pharmaceutical applications. These materials have shown remarkable performance in terms of efficiency and low turn-on voltages, indicating their potential in advancing OLED technology (Liu, Wang, & Yao, 2018).
Propriétés
IUPAC Name |
pyridin-2-ylmethyl N-[(1-thiophen-3-yltriazol-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-14(21-9-11-3-1-2-5-15-11)16-7-12-8-19(18-17-12)13-4-6-22-10-13/h1-6,8,10H,7,9H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKQAXFWKZQFDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

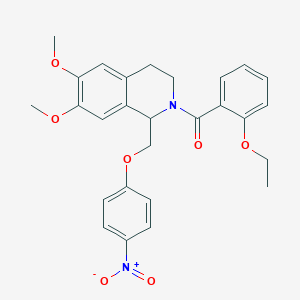
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
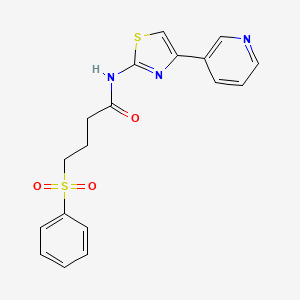
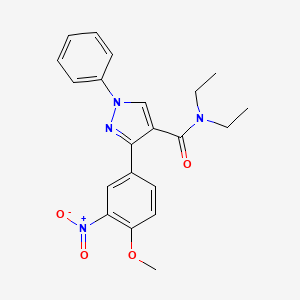
![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)

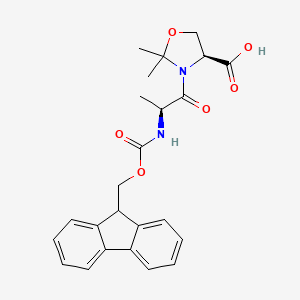
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
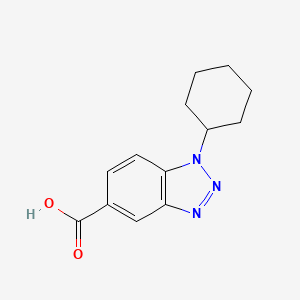
![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)

![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)
